6-bromo-N-methyl-N-phenylpyridin-2-amine
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Overview
Description
6-bromo-N-methyl-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the same nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methyl-N-phenylpyridin-2-amine typically involves the bromination of N-methyl-N-phenylpyridin-2-amine. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methyl-N-phenylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxide derivatives.
Reduction Products: Reduction can result in the formation of amine derivatives.
Scientific Research Applications
6-bromo-N-methyl-N-phenylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-methylpyridin-2-amine
- N-methyl-N-phenylpyridin-2-amine
- 6-chloro-N-methyl-N-phenylpyridin-2-amine
Uniqueness
6-bromo-N-methyl-N-phenylpyridin-2-amine is unique due to the presence of both a bromine atom and a phenyl group attached to the nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-N-methyl-N-phenylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYCZAVMZSRIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356449 |
Source
|
Record name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25194-53-0 |
Source
|
Record name | 6-Bromo-N-methyl-N-phenyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25194-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-N-methyl-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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